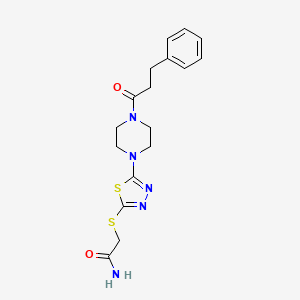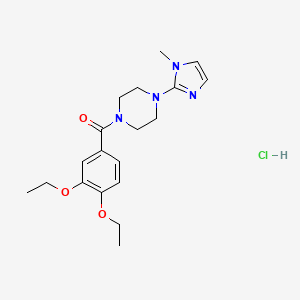
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a pyrazole moiety, suggests potential utility in chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions with dimethylamine.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the triazine ring through a coupling reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the triazine ring or the pyrazole moiety, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups onto the triazine or pyrazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. The triazine and pyrazole rings are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Pharmaceutical research could explore the compound’s potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring could engage in hydrogen bonding or π-π interactions, while the pyrazole moiety might participate in coordination with metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- N-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” features dimethylamino groups on the triazine ring, which may enhance its solubility and reactivity. This could make it more suitable for certain applications, such as in drug development or materials science.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25(2)18-21-16(22-19(23-18)26(3)4)12-20-17(28)15-11-14(24-27(15)5)13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,20,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYNQDRTAEAII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)



![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)


![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)
![2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2407615.png)
